2-cyano-N-[(2-methylphenyl)methyl]acetamide
Description
2-Cyano-N-[(2-methylphenyl)methyl]acetamide is a substituted acetamide derivative characterized by a cyano group (-CN) at the α-carbon of the acetamide backbone and a 2-methylbenzyl group as the N-substituent. Its molecular formula is C₁₁H₁₂N₂O, with a molecular weight of 192.23 g/mol. The compound is typically synthesized via nucleophilic substitution reactions involving ethyl cyanoacetate and 2-methylbenzylamine, followed by purification through recrystallization or column chromatography . It serves as a versatile intermediate in medicinal chemistry, particularly in the development of agrochemicals and bioactive molecules, as evidenced by its role in synthesizing nicotinoid insecticide analogs .
Properties
IUPAC Name |
2-cyano-N-[(2-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-9-4-2-3-5-10(9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYAIOQQHKBFOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CNC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-[(2-methylphenyl)methyl]acetamide typically involves the reaction of 2-methylbenzylamine with cyanoacetic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-N-[(2-methylphenyl)methyl]acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Substitution reactions can be performed using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted derivatives of the compound.
Scientific Research Applications
2-Cyano-N-[(2-methylphenyl)methyl]acetamide has several scientific research applications, including its use in chemistry, biology, medicine, and industry.
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a reagent in biochemical assays and studies involving enzyme inhibition or activation. Medicine: Industry: It is used in the production of various chemical products, including polymers and coatings.
Mechanism of Action
The mechanism by which 2-cyano-N-[(2-methylphenyl)methyl]acetamide exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their activity and function. The molecular targets and pathways involved in these interactions are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Substituent Variations
The biological and physicochemical properties of 2-cyanoacetamide derivatives are highly dependent on the nature of the N-substituent. Below is a systematic comparison with structurally related compounds:
Physicochemical Properties
- Solubility: Polar substituents (e.g., -OCH₃) enhance aqueous solubility. For example, 2-cyano-N-(3,5-dimethoxybenzyl)acetamide is soluble in DMSO (>50 mg/mL), whereas the 2-methylbenzyl derivative requires organic solvents like ethanol .
- Thermal Stability: Nitro-substituted derivatives (e.g., 2-cyano-N-(2-nitrophenyl)acetamide) exhibit lower thermal stability (decomposition at 120°C) compared to alkyl-substituted analogs (stable up to 180°C) .
Key Research Findings
Agrochemical Applications: 2-Cyano-N-[(2-methylphenyl)methyl]acetamide derivatives demonstrate insecticidal activity against Spodoptera frugiperda (LC₅₀ = 0.8 μg/mL), linked to their ability to disrupt acetylcholine receptor signaling .
Enzyme Inhibition : Fluorinated analogs show sub-micromolar inhibition of LSD1 (lysine-specific demethylase 1), a target in oncology, due to strong π-π stacking interactions with the FAD cofactor .
Structural Insights: X-ray crystallography of related compounds (e.g., 2-cyano-N-(4-fluorophenyl)acetamide) reveals planar acetamide backbones and intermolecular hydrogen bonding, critical for crystal packing and stability .
Biological Activity
2-Cyano-N-[(2-methylphenyl)methyl]acetamide is an organic compound with the molecular formula C11H12N2O and a molecular weight of 188.23 g/mol. Characterized by its unique acetamide structure modified with a cyano group and a 2-methylphenylmethyl moiety, this compound has garnered attention for its diverse biological activities, particularly in pharmacological applications.
Chemical Structure
The structural representation of this compound can be expressed in various notations:
- SMILES:
CC1=C(C=CC=C1)NC(CC#N)=O - InChI:
1S/C11H12N2O/c1-9-4-2-3-5-10(9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14)
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the reaction of 2-methylbenzyl amine with cyanoacetate derivatives under controlled conditions.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. A study highlighted its potential as an inhibitor of histone methylation in cancer cell lines, demonstrating an increase in global H3K4me2 levels, which is associated with gene transcription regulation .
Table 1: Effects on H3K4 Methylation Levels
| Compound | H3K4me2 Increase (Fold) at 48 hours |
|---|---|
| Compound 5 | 21.4 |
| Compound 14 | 7.1 |
| Compound 15 | 7.0 |
| Compound 17 | 12.4 |
These findings suggest that the compound may alter gene expression profiles crucial for tumor progression.
Antimalarial Activity
Derivatives of acetamides, including this compound, have shown notable antimalarial activity. The mechanism involves inhibition of specific enzymes critical for the survival of the malaria parasite.
The biological interactions and mechanisms of action for this compound are primarily linked to its ability to modify histone methylation patterns, thereby influencing gene expression related to cell proliferation and survival in cancer cells .
Case Studies and Research Findings
- Histone Methylation Study : In a controlled experiment using Calu-6 human lung adenocarcinoma cell lines, treatment with various amidoxime derivatives resulted in significant changes in histone methylation levels, indicating a potential pathway for anticancer activity .
- Antimalarial Efficacy : In vitro studies demonstrated that compounds structurally related to this compound inhibited the growth of Plasmodium falciparum at low micromolar concentrations, showcasing potential as therapeutic agents against malaria.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
